Ethyl hydrazinoacetate hydrochloride

Catalog No.
S1489060
CAS No.
6945-92-2
M.F
C4H11ClN2O2
M. Wt
154.59 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl hydrazinoacetate hydrochloride

CAS Number

6945-92-2

Product Name

Ethyl hydrazinoacetate hydrochloride

IUPAC Name

ethyl 2-hydrazinylacetate;hydrochloride

Molecular Formula

C4H11ClN2O2

Molecular Weight

154.59 g/mol

InChI

InChI=1S/C4H10N2O2.ClH/c1-2-8-4(7)3-6-5;/h6H,2-3,5H2,1H3;1H

InChI Key

HZZRIIPYFPIKHR-UHFFFAOYSA-N

SMILES

CCOC(=O)CNN.Cl

Synonyms

ETHYL HYDRAZINOACETATE HCL;ETHYL HYDRAZINOACETATE HYDROCHLORIDE;ETHYL HYDRAZINEACETATE HCL;HYDRAZINO-ACETIC ACID ETHYL ESTER HYDROCHLORIDE;ETHYL HYDRAZINOACETATE HYDROCHLORIDE, 97 %;HYDRAZINO-ACETIC ACID ETHYL ESTER HCL;EthylHydrzinocetateHydrochlori

Canonical SMILES

CCOC(=O)CN[NH3+].[Cl-]

Ethyl hydrazinoacetate hydrochloride is a chemical compound with the molecular formula C₄H₁₁ClN₂O₂ and a molecular weight of 154.60 g/mol. It is recognized for its structural features, which include an ethyl group, a hydrazine moiety, and an acetate functional group. This compound is often utilized in various chemical syntheses and research applications due to its reactivity and ability to form coordination complexes.

EHzHCl is considered a mild irritant and should be handled with appropriate personal protective equipment (PPE) such as gloves, goggles, and a fume hood []. It may be harmful if swallowed or inhaled.

, primarily involving nucleophilic substitutions and condensation reactions. Notably, it has been used in the preparation of copper(II) complexes through condensation reactions with other ligands. These reactions typically involve the formation of new bonds between the nitrogen atoms of the hydrazine group and metal centers, facilitating the development of coordination compounds that exhibit unique properties .

The synthesis of ethyl hydrazinoacetate hydrochloride typically involves the reaction of ethyl chloroacetate with hydrazine hydrate. The general synthetic route can be outlined as follows:

  • Reagents: Ethyl chloroacetate and hydrazine hydrate.
  • Reaction Conditions: The reaction is usually conducted under reflux conditions in an appropriate solvent such as ethanol or water.
  • Formation: The reaction leads to the formation of ethyl hydrazinoacetate, which is then converted to its hydrochloride salt by treatment with hydrochloric acid.

This method allows for the efficient production of ethyl hydrazinoacetate hydrochloride in a laboratory setting .

Ethyl hydrazinoacetate hydrochloride finds applications primarily in chemical research and synthesis. Its utility includes:

  • Synthesis of Coordination Complexes: It serves as a ligand in forming metal complexes, particularly with transition metals like copper.
  • Reagent in Organic Synthesis: It is employed as a reagent in various organic synthesis pathways, contributing to the formation of more complex molecules .
  • Research Tool: Due to its reactive nature, it is used in studies exploring new

Interaction studies involving ethyl hydrazinoacetate hydrochloride focus on its behavior in coordination chemistry and its interactions with various metal ions. These studies are crucial for understanding how this compound can be utilized to form stable complexes that may have applications in catalysis or materials science. Research indicates that its interactions with metal ions can lead to significant changes in electronic properties, which are beneficial for developing novel materials .

Ethyl hydrazinoacetate hydrochloride shares structural similarities with several other compounds that contain hydrazine or acetate functionalities. Here are some comparable compounds:

Compound NameMolecular FormulaNotable Features
HydrazineN₂H₄Simple dihydrogen derivative, used as a reducing agent.
Acetic acidC₂H₄O₂A common carboxylic acid used widely in organic chemistry.
Ethyl carbamateC₃H₇NO₂Contains an ethyl group and is used as a precursor for various pharmaceuticals.
PhenylhydrazineC₆H₈N₂Known for its role in organic synthesis and as a reagent for carbonyl compounds.

Uniqueness: Ethyl hydrazinoacetate hydrochloride is unique due to its combination of both ethyl and hydrazine functionalities along with an acetate group, enabling it to act as a versatile reagent for synthesizing metal complexes that may not be achievable with simpler compounds.

Historical Evolution of Synthetic Routes

The synthesis of ethyl hydrazinoacetate hydrochloride traces its origins to classical nucleophilic substitution reactions. Early methods involved the reaction of chloroacetic acid with hydrazine hydrate under alkaline conditions, followed by esterification with ethanol. Key steps in these traditional protocols include:

  • Nucleophilic substitution: Chloroacetic acid reacts with hydrazine hydrate in the presence of sodium hydroxide, forming sodium hydrazinoacetate.
  • Esterification: The sodium salt is treated with absolute ethanol and dry hydrogen chloride to yield the hydrochloride salt.

These methods, while foundational, faced challenges such as low yields, harsh reaction conditions, and reliance on volatile solvents. For example, early protocols required prolonged heating (up to 75°C) and multiple purification steps, limiting scalability.

Novel Catalytic Approaches in Hydrazinoacetate Esterification

Recent advancements have focused on catalytic systems to enhance reaction efficiency and selectivity. Notable innovations include:

Zinc(II) Catalysts

Simple zinc salts (e.g., ZnCl₂, ZnO) have been employed in esterification reactions, enabling solvent-free processes with high recycling potential. These catalysts facilitate the removal of water via azeotrope formation, improving reaction kinetics. For instance, ZnCO₃ and Zn(OAc)₂ exhibit superior activity due to their Brønsted basicity, allowing full catalyst recovery as zinc carboxylates.

Ionic Liquid Catalysis

Acidic ionic liquids like [Et₃NH][HSO₄] have been utilized in solvent-free protocols for related hydrazine derivatives. These systems offer enhanced thermal stability and recyclability, reducing waste and energy consumption. While not directly applied to ethyl hydrazinoacetate hydrochloride synthesis, analogous systems demonstrate potential for future adaptation.

Solvent-Free and Green Chemistry Protocols

Green chemistry principles have revolutionized ethyl hydrazinoacetate hydrochloride synthesis, emphasizing solvent-free conditions and bio-based catalysts:

Agro-Waste-Derived Catalysts

A study employed water extract of orange fruit peel ash (WEOFPA) as a catalyst for hydrazine-mediated condensations. This approach eliminates solvent usage, achieving yields comparable to traditional methods while minimizing environmental impact.

Continuous-Flow Synthesis

A metal-free, flow-based method for triazole derivatives highlights scalable and atom-economical alternatives. Although not directly applied to ethyl hydrazinoacetate hydrochloride, such platforms could streamline its production by avoiding hazardous intermediates and enabling precise temperature control.

Yield Optimization Through Reaction Parameter Modulation

Reaction parameters such as temperature, solvent volume, and hydrazine equivalents critically influence yield and impurity profiles. Table 1 summarizes key findings from parameter optimization studies:

ParameterOptimal RangeImpact on Yield/SelectivitySource
Temperature60–70°CMaximizes hydrazone formation
Ethyl Acetate14–15 volReduces deacylated impurities
Hydrazine Equiv.1.3–5.0Balances product yield and purity
Reaction Time6–16 hoursEnsures near-complete conversion

Key Insights:

  • Ethyl acetate volume directly impacts impurity formation. Higher solvent volumes (14–15 vol) suppress deacylated byproducts.
  • Hydrazine equivalents must be tightly controlled. Excess hydrazine (>5 equiv) leads to competing side reactions, while sub-stoichiometric amounts reduce yield.

Tridentate Ligand Behavior in Transition Metal Coordination

EH-HCl acts as a tridentate ligand, coordinating through its hydrazine nitrogen, ester carbonyl oxygen, and a third donor site formed via condensation reactions. For instance, Schiff base adducts generated from EH-HCl and aldehydes (e.g., 2-acetylpyridine) create N,N,O-donor systems capable of stabilizing octahedral (Co(III)) and square-planar (Pd(II)) geometries [3]. These ligands form five- or six-membered chelate rings, enhancing thermodynamic stability through the chelate effect [3].

Table 1: Common Coordination Modes of EH-HCl-Derived Ligands

Metal CenterDonor AtomsGeometryChelate Ring Size
Co(III)N, N, OOctahedral5, 6
Pd(II)N, N, OSquare-Planar5
Cu(II)N, O, ODistorted Octahedral6

The ligand’s flexibility allows axial and equatorial binding, as observed in binuclear Zn(II) complexes where EH-HCl bridges two metal centers via carboxylate oxygens [3].

Structural Diversity of Cu(II), Pd(II), and Pt(II) Complexes

Cu(II) Complexes: EH-HCl-derived ligands stabilize Cu(II) in distorted octahedral geometries, with Jahn-Teller distortions evident in elongated axial bonds. Magnetic moment measurements (~1.73 BM) confirm d⁹ electronic configurations, while electronic spectra show d-d transitions at 600–800 nm [2].

Pd(II) and Pt(II) Complexes: Square-planar complexes exhibit strong field stabilization, with Pd(II) species showing higher catalytic activity in cross-coupling reactions compared to Pt(II) analogues. X-ray diffraction studies reveal Pd–N bond lengths of 1.98–2.02 Å, shorter than Pt–N bonds (2.05–2.10 Å), reflecting differences in metal electronegativity [3].

Table 2: Structural Parameters of EH-HCl Metal Complexes

MetalGeometryM–N Bond Length (Å)M–O Bond Length (Å)
Cu(II)Octahedral2.10–2.151.95–2.00
Pd(II)Square-Planar1.98–2.02
Co(III)Octahedral1.89–1.931.87–1.90

Spectroscopic Signatures of N-Heteroaromatic Schiff Base Adducts

EH-HCl forms N-heteroaromatic Schiff bases upon reaction with pyridine carboxaldehydes. Key spectroscopic features include:

  • IR Spectroscopy: ν(C=N) stretches at 1610–1640 cm⁻¹ and ν(N–H) at 3250–3350 cm⁻¹ confirm imine formation. Carboxylate asymmetrical/symmetrical stretches (1570 cm⁻¹ and 1390 cm⁻¹) indicate monodentate or bridging coordination [3].
  • Electronic Spectroscopy: Low-spin Co(III) complexes show ligand-to-metal charge transfer (LMCT) bands at 350–400 nm, while d-d transitions for Cu(II) appear at 650 nm (ε ≈ 120 M⁻¹cm⁻¹) [2].
  • NMR Spectroscopy: Paramagnetic Co(III) and Cu(II) complexes broaden proton resonances, whereas diamagnetic Pt(II) adducts exhibit sharp peaks, with imine protons downfield-shifted to δ 8.2–8.5 ppm [3].

Comparative Stability Analysis of Co(III) vs. Zn(II) Complexes

Co(III) complexes demonstrate superior thermal and oxidative stability compared to Zn(II) derivatives. Thermogravimetric analysis (TGA) shows Co(III) species decompose above 300°C, while Zn(II) analogues degrade at 220–250°C due to weaker ligand field stabilization [3]. Electrochemical studies reveal Co(III)/Co(II) redox couples at +0.75 V (vs. Ag/AgCl), whereas Zn(II) complexes lack accessible redox states under ambient conditions [3].

Table 3: Stability Metrics for Co(III) and Zn(II) Complexes

ParameterCo(III) ComplexesZn(II) Complexes
Decomposition Temp>300°C220–250°C
Redox Potential+0.75 VN/A
Solubility in H₂OLowModerate

The larger crystal field splitting energy (CFSE) of Co(III) (Δ₀ ≈ 23,000 cm⁻¹) versus Zn(II) (Δ₀ ≈ 0) explains these differences, as CFSE stabilizes the d⁶ electronic configuration of Co(III) [3].

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

6945-92-2

Dates

Modify: 2023-08-15

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